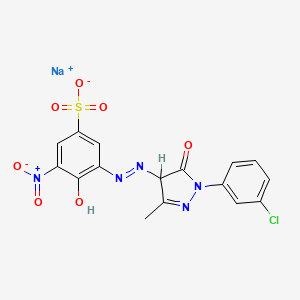
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and phenylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as nitration, reduction, and substitution. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- undergoes various chemical reactions including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenepropanenitrile derivatives with different substituents.
- Compounds with similar functional groups such as hydroxyl, methoxy, and phenylthio groups.
Uniqueness
Benzenepropanenitrile, 3,4-dihydroxy-alpha-((4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)methylene)-beta-oxo- is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
906563-38-0 |
|---|---|
Fórmula molecular |
C24H19NO5S |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
(E)-2-(3,4-dihydroxybenzoyl)-3-[4-hydroxy-3-methoxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C24H19NO5S/c1-30-22-11-15(10-18(24(22)29)14-31-19-5-3-2-4-6-19)9-17(13-25)23(28)16-7-8-20(26)21(27)12-16/h2-12,26-27,29H,14H2,1H3/b17-9+ |
Clave InChI |
SUKRWMBULOFGIW-RQZCQDPDSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)

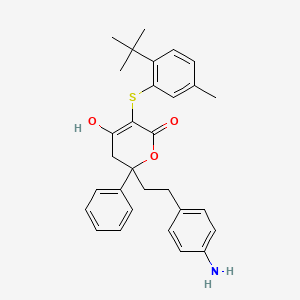
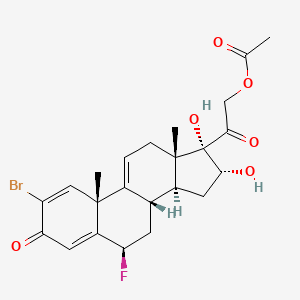
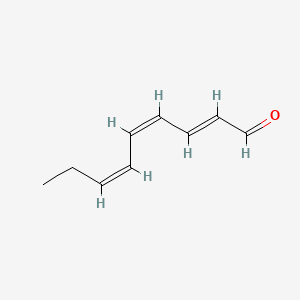
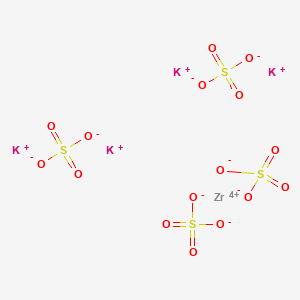

![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)

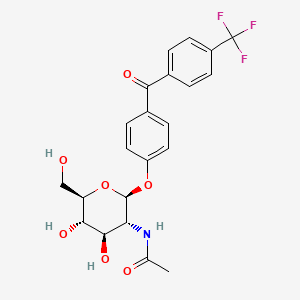
![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)
